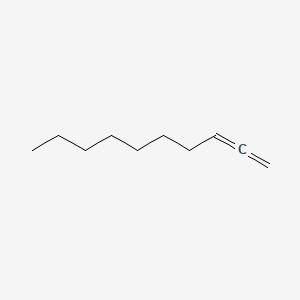

1,2-Decadiene

Description

1,9-Decadiene (C₁₀H₁₈) is an alpha,omega-diene with terminal double bonds at the 1st and 9th carbon positions. It is a hydrophobic compound widely used in membrane-mimicking experiments due to its ability to replicate the chemical environment of lipid bilayers . Its liquid-state properties, such as partition coefficients, have been computationally validated using the 3D-RISM-KH molecular solvation theory, which aligns with experimental data . Additionally, 1,9-decadiene serves as a critical substrate in catalytic metathesis reactions and copolymerization studies, where its reactivity and product distribution depend on catalyst pore size and temperature .

Properties

CAS No. |

1072-25-9 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h5H,1,4,6-10H2,2H3 |

InChI Key |

YHFPOYAQZXEEEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Partition Coefficients : 1,9-Decadiene exhibits higher hydrophobicity than shorter-chain dienes (e.g., 1,5-hexadiene), making it superior for lipid bilayer simulations .

- Catalytic Metathesis: Re(VII) oxide catalysts with larger pores (6.5 nm) produce more oligomers (trimers, tetramers) from 1,9-decadiene than smaller-pore catalysts (3.5 nm). This pore-size selectivity is less pronounced in 1,7-octadiene .

Role in Membrane Transport Studies

1,9-Decadiene’s chemical environment closely mirrors the barrier domain of lipid bilayers, outperforming other dienes like 1,2-dichloroethane in transport studies. Functional group contributions to permeation are independent of the parent compound, a property consistent across dienes but absent in branched analogs .

Thermodynamic and Solvation Properties

Computational studies using 3D-RISM-KH theory show that 1,9-decadiene’s excess chemical potentials in water align with experimental data, enabling predictive modeling for small-molecule partitioning.

Data Tables

Table 1: Activity of Alpha,Omega-Dienes in Metathesis Reactions

| Diene | Catalyst (Pore Size) | Relative Activity | Dominant Products |

|---|---|---|---|

| 1,9-Decadiene | Re/OMA (6.5 nm) | High | Trimers, tetramers |

| 1,9-Decadiene | Re/OMA (3.5 nm) | Moderate | Dimers |

| 1,7-Octadiene | Re/OMA (6.5 nm) | Moderate | Dimers |

| 1-Decene | Re/OMA (6.5 nm) | Low | Monomers |

Data synthesized from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.